molecular formula C6H8N2O2S2 B6205396 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine CAS No. 1496505-01-1

5-methanesulfonyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B6205396
CAS No.: 1496505-01-1
M. Wt: 204.3
InChI Key:
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Description

5-methanesulfonyl-2-(methylsulfanyl)pyrimidine: is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a methanesulfonyl group and a methylsulfanyl group attached to the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methanesulfonyl and methylsulfanyl groups. The reaction conditions often include the use of strong acids or bases, solvents like dimethylformamide, and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfone group.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methylsulfanyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of strong nucleophiles and polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The methanesulfonyl and methylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and binding properties. These interactions can affect enzyme activity, protein function, and cellular processes.

Comparison with Similar Compounds

  • 2-methylsulfanyl-5-nitropyrimidine
  • 5-methylsulfonyl-2-aminopyrimidine
  • 2-methylsulfanyl-4,6-dimethylpyrimidine

Comparison: Compared to similar compounds, 5-methanesulfonyl-2-(methylsulfanyl)pyrimidine is unique due to the presence of both methanesulfonyl and methylsulfanyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

1496505-01-1

Molecular Formula

C6H8N2O2S2

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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